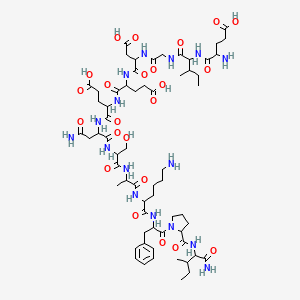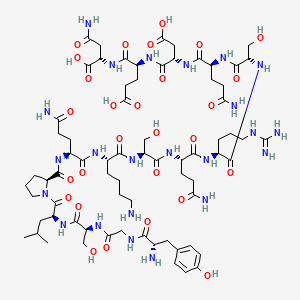
Flagellin 22
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flagellin 22 is a highly conserved 22-amino acid peptide derived from the N-terminal region of bacterial flagellin. It is recognized as a pathogen-associated molecular pattern (PAMP) by plant immune systems, triggering immune responses in plants. This peptide is known for its role in activating plant defense mechanisms against bacterial pathogens .
Mechanism of Action
Target of Action
Flagellin 22, a fragment of bacterial flagellin, primarily targets a plant receptor known as FLAGELLIN SENSING 2 (FLS2) . FLS2 is a membrane-bound leucine-rich repeat-receptor kinase . This receptor plays a crucial role in recognizing this compound and initiating the plant’s defense mechanisms .
Mode of Action
Upon detection of this compound, FLS2 quickly binds to BRI1-associated kinase 1 (BAK1) . This interaction initiates signaling through reciprocal transphosphorylation of their kinase domains . The binding of this compound to FLS2 results in receptor heterodimerization with BAK1 and the cytoplasmic-kinase BIK1 . This binding triggers the activation of downstream signaling leading to pattern-triggered immunity (PTI) .
Biochemical Pathways
The interaction of this compound with FLS2 and BAK1 triggers a series of biochemical pathways. These pathways lead to the activation of reactive oxygen species (ROS) scavenging enzymes and increased expression of pathogenesis-related (PR) genes . The activation of these pathways results in a hypersensitive reaction (HR) in non-host tobacco . The pathways also involve the activation of mitogen-activated protein kinase (MAPK), stress-activated protein kinase (SAPK), and Ikappa B kinase (IKK) signaling pathways .
Pharmacokinetics
The pharmacokinetics of this compound involve its transport to distal organs with the closest vascular connections . Remarkably, entry into the plant cell via endocytosis together with the FLS2 receptor is needed for delivery to vascular tissue and long-distance transport of this compound . This process contrasts with known routes of long-distance transport of other non-cell-permeant molecules in plants, which require membrane-localized transporters for entry to vascular tissue .
Result of Action
The binding of this compound to its target receptors results in a series of molecular and cellular effects. These effects include eliciting a hypersensitive reaction (HR) in non-host tobacco, activating reactive oxygen species (ROS) scavenging enzymes, and increasing pathogenesis-related (PR) gene expression . The result of these actions is the triggering of a systemic immune response .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other pathogen-associated molecular patterns (PAMPs) can cross-activate cold response and increase cold tolerance of host plants . Additionally, the transport of this compound to distal cells and tissues following vascular connections can be influenced by the plant’s vascular architecture .
Biochemical Analysis
Biochemical Properties
Flagellin 22 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the FLAGELLIN SENSITIVE2 (FLS2) receptor kinase in plants. This interaction is highly specific, with this compound binding to the leucine-rich repeat domain of FLS2 . This binding initiates a signaling cascade that activates defense responses, including the production of reactive oxygen species and the expression of pathogenesis-related genes .
Cellular Effects
This compound influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. In plants, the binding of this compound to FLS2 triggers the activation of mitogen-activated protein kinase (MAPK) cascades, leading to the transcription of defense-related genes . This results in enhanced resistance to bacterial pathogens. Additionally, this compound has been shown to induce the production of reactive oxygen species, which play a role in cell signaling and defense .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the FLS2 receptor, which leads to the activation of downstream signaling pathways. Upon binding, FLS2 undergoes a conformational change that allows it to interact with other signaling proteins, such as BAK1 (BRI1-ASSOCIATED RECEPTOR KINASE 1) . This interaction leads to the phosphorylation of various proteins, ultimately resulting in the activation of MAPK cascades and the transcription of defense genes . This compound also influences gene expression by modulating the activity of transcription factors involved in defense responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is crucial for its activity, and it has been shown to remain active for extended periods under appropriate storage conditions . Over time, the continuous presence of this compound can lead to sustained activation of defense responses, although the intensity of these responses may decrease due to feedback regulation mechanisms . Long-term exposure to this compound has also been associated with changes in cellular metabolism and gene expression patterns .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively trigger immune responses without causing significant adverse effects . At high doses, this compound may induce excessive immune activation, leading to potential toxicity and adverse effects . Threshold effects have been observed, where a minimum concentration of this compound is required to elicit a measurable response . These dosage-dependent effects highlight the importance of optimizing the concentration of this compound for experimental and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily related to its role in immune signaling. Upon recognition by the FLS2 receptor, this compound activates signaling cascades that influence metabolic flux and metabolite levels . This includes the production of reactive oxygen species and the synthesis of secondary metabolites involved in defense responses . This compound also interacts with enzymes and cofactors that modulate its activity and stability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. In plants, the FLS2 receptor mediates the recognition and internalization of this compound, leading to its accumulation in specific cellular compartments . The localization of this compound is crucial for its activity, as it needs to be in proximity to its target receptors and signaling proteins . The transport and distribution of this compound are tightly regulated to ensure efficient immune responses .
Subcellular Localization
The subcellular localization of this compound is essential for its function. In plants, this compound is primarily localized to the plasma membrane, where it interacts with the FLS2 receptor . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments . The activity of this compound is influenced by its subcellular localization, as it needs to be in the right location to interact with its target receptors and initiate signaling cascades .
Preparation Methods
Flagellin 22 can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) . Industrial production methods involve scaling up this process using automated peptide synthesizers and large-scale purification systems .
Chemical Reactions Analysis
Flagellin 22 primarily undergoes interactions with plant receptors rather than traditional chemical reactions like oxidation or reduction. It binds to the FLAGELLIN SENSITIVE 2 (FLS2) receptor on plant cell membranes, initiating a cascade of immune responses . The major product of this interaction is the activation of plant defense genes and the production of reactive oxygen species (ROS) .
Scientific Research Applications
Flagellin 22 has several scientific research applications:
Comparison with Similar Compounds
Flagellin 22 is unique in its ability to trigger immune responses in plants through the FLS2 receptor. Similar compounds include:
Flagellin II-28: Another peptide derived from bacterial flagellin that also activates plant immune responses but through different signaling pathways.
Lipopolysaccharides (LPS): Components of bacterial cell walls that are recognized by plant and animal immune systems, leading to immune activation.
This compound stands out due to its specific interaction with the FLS2 receptor and its well-characterized role in plant immunity.
Properties
CAS No. |
304642-91-9 |
|---|---|
Molecular Formula |
C₉₃H₁₆₂N₃₂O₃₄ |
Molecular Weight |
2272.48 |
sequence |
One Letter Code: QRLSTGSRINSAKDDAAGLQIA |
Synonyms |
Flagellin 22 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4S)-4-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-[[(2S)-1-[[(2S)-5-amino-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B612600.png)





